molecular formula C12H19N5 B11730510 N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11730510
M. Wt: 233.31 g/mol
InChI Key: PITHMBDPOHUYMN-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings linked via a methylene-amine bridge. The first pyrazole ring (1,3-dimethyl-1H-pyrazol-4-yl) contains methyl groups at positions 1 and 3, while the second pyrazole (1-ethyl-3-methyl-1H-pyrazol-4-amine) includes an ethyl group at position 1 and a methyl group at position 3.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-5-17-8-12(10(3)15-17)13-6-11-7-16(4)14-9(11)2/h7-8,13H,5-6H2,1-4H3

InChI Key

PITHMBDPOHUYMN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CN(N=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines. A study found that compounds similar to N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Concentration (µM) TNF-α Inhibition (%) IL-6 Inhibition (%)
1061–8576–93
Standard (Dexamethasone)7686

Antitumor Activity

The compound's potential as an anti-tumor agent has been explored against various cancer cell lines. Notable findings include:

Cell Line IC50 (µM)
HepG25.35
A5498.74

These values indicate promising efficacy against liver and lung carcinoma cells.

Antimicrobial Activity

Pyrazole derivatives have shown antimicrobial properties against several bacterial strains. Research has highlighted the effectiveness of similar compounds against pathogens like Escherichia coli and Staphylococcus aureus.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10

Case Studies

Several studies have documented the therapeutic potential of this compound:

Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Antitumor Efficacy
In vitro studies on human cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis, supporting its development as an anti-cancer agent.

Mechanism of Action

The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups, which influence physicochemical properties and biological activity. Key examples include:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
Target Compound 1,3-Dimethyl-pyrazole (Ring 1); 1-Ethyl-3-methyl-pyrazole (Ring 2) ~275.3 g/mol Hypothesized kinase inhibition (based on pyrazole scaffolds)
4-({[(1,3-Dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline N,N-Dimethylaniline group 283.4 g/mol Enhanced aromatic stacking potential; potential CNS activity
[(2,5-Difluorophenyl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine 2,5-Difluorophenyl group 279.3 g/mol Improved lipophilicity; possible antimicrobial activity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl group; cyclopropylamine 215.3 g/mol Bioisosteric replacement; higher metabolic stability
5-[(2,4-Difluorophenoxy)methyl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide Oxazole-carboxamide; difluorophenoxy 406.4 g/mol Enhanced solubility; kinase inhibitor candidate
Key Observations:
  • Ethyl vs.
  • Aromatic vs. Aliphatic Substituents : The absence of aromatic groups (e.g., aniline in ) in the target compound may reduce off-target binding compared to analogs with bulky aromatic moieties.
  • Bioisosteric Replacements : Cyclopropylamine in and oxazole-carboxamide in demonstrate how substituent swaps can modulate stability and target affinity.

Physicochemical and Spectroscopic Data

  • Melting Point : Analogous compounds (e.g., ) exhibit melting points between 104–107°C, suggesting the target may share similar thermal stability.
  • NMR/HRMS : Peaks for methyl/ethyl groups (δ 1.38–3.85 ppm in ) and molecular ion confirmation (e.g., m/z 215 in ) guide characterization of the target.

Biological Activity

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine, a pyrazole derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

The compound's chemical formula is C12H23N5C_{12}H_{23}N_5, with a molecular weight of 209.33 g/mol. It features a pyrazole ring, which is known for its pharmacological significance. The structure can be represented as follows:

N 1 3 Dimethyl 1H pyrazol 4 YL methyl 1 ethyl 3 methyl 1H pyrazol 4 amine\text{N 1 3 Dimethyl 1H pyrazol 4 YL methyl 1 ethyl 3 methyl 1H pyrazol 4 amine}

Synthesis

The synthesis of pyrazole derivatives typically involves various methods such as condensation reactions and reductive amination. For instance, one study highlighted the efficient one-pot synthesis of similar pyrazole derivatives through condensation reactions involving substituted pyrazoles and aldehydes .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. Notably:

  • In vitro studies have shown that compounds containing the 1H-pyrazole scaffold can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)15Inhibition of topoisomerase
HepG2 (Liver)20Alkylation of DNA

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory activities. This compound has been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Case Study on Anticancer Activity : A recent study synthesized several pyrazole derivatives and tested their anticancer effects on a panel of cell lines. The results indicated that modifications to the pyrazole ring significantly enhanced anticancer potency .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of various pyrazole derivatives, including N-(pyrazolyl)amines. The findings showed promising results against resistant strains of bacteria .

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